![molecular formula C20H20O5S B2425681 3-[(4-tert-butylphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one CAS No. 865656-31-1](/img/structure/B2425681.png)
3-[(4-tert-butylphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one
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Description
3-[(4-tert-butylphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one is a synthetic compound that belongs to the class of chromone derivatives. It is commonly known as D609 and has been widely studied for its potential applications in scientific research. D609 is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that plays a crucial role in the regulation of various cellular processes.
Scientific Research Applications
Chemical Synthesis and Modification
Compounds structurally related to "3-[(4-tert-butylphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one" have been utilized in various chemical syntheses. For example, the study by Watanabe et al. (2010) explores the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, demonstrating the versatility of sulfonyl derivatives in producing compounds with potential applications in chemiluminescence (Watanabe et al., 2010).
Biological Activities
Research has also delved into the antibacterial and analgesic properties of chromen-2-one derivatives. Rajesha et al. (2011) reported on the synthesis and biological activity of novel 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones, which exhibited significant antibacterial and analgesic activities, highlighting the therapeutic potential of these compounds (Rajesha et al., 2011).
Material Science Applications
In the realm of material science, compounds with sulfonyl groups have been explored for their utility in creating advanced materials. For instance, Kim et al. (2008) investigated comb-shaped poly(arylene ether sulfone)s as proton exchange membranes, revealing the importance of sulfone-containing compounds in developing materials for fuel cell applications (Kim et al., 2008).
Luminescent Sensing
Furthermore, Hu et al. (2014) designed a fluorescent probe based on chromen-2-one structure for selective and sensitive detection of Zn2+ ions, demonstrating the application of such compounds in environmental monitoring and safety inspections (Hu et al., 2014).
properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5S/c1-20(2,3)14-6-9-16(10-7-14)26(22,23)18-11-13-5-8-15(24-4)12-17(13)25-19(18)21/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZCOYMCMYAPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-tert-butylphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one |
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